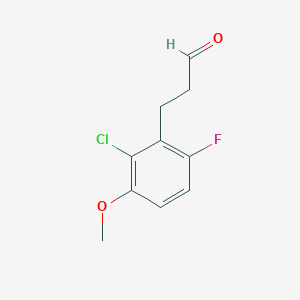
3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluoro-3-methoxybenzene.
Formylation: The benzene derivative undergoes formylation to introduce the propanal group. This can be achieved using reagents such as formaldehyde and a catalyst like hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanoic acid.
Reduction: 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenol: Similar structure but lacks the propanal group.
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the propanal group.
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
3-(2-chloro-6-fluoro-3-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H10ClFO2/c1-14-9-5-4-8(12)7(10(9)11)3-2-6-13/h4-6H,2-3H2,1H3 |
Clé InChI |
KQUXQAWYVLJCCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)CCC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


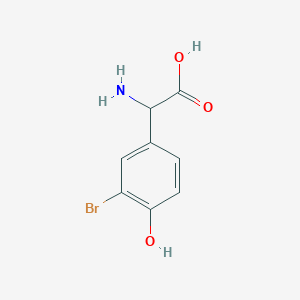
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
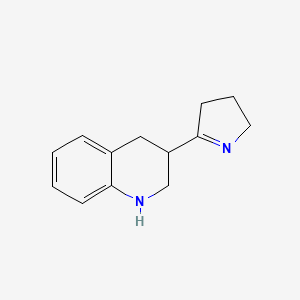
![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
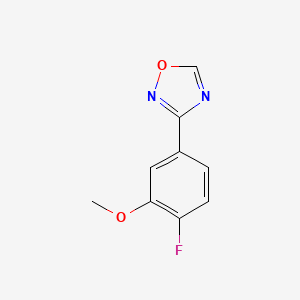
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
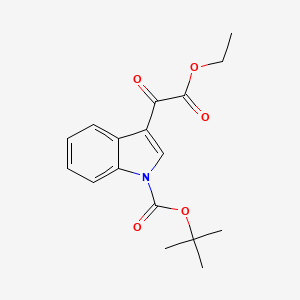
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
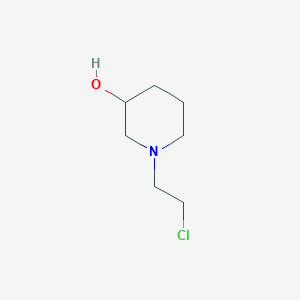
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)
